3-[(4-Methylpentan-2-yl)oxy]propanoic acid
Overview
Description
3-[(4-Methylpentan-2-yl)oxy]propanoic acid is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . It is also known by its IUPAC name, 3-(1,3-dimethylbutoxy)propanoic acid . This compound is characterized by the presence of a propanoic acid group attached to an ether linkage with a 4-methylpentan-2-yl group.
Preparation Methods
The synthesis of 3-[(4-Methylpentan-2-yl)oxy]propanoic acid typically involves the reaction of 4-methylpentan-2-ol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylpentan-2-ol attacks the carbon atom of the 3-chloropropanoic acid, displacing the chlorine atom and forming the ether linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
3-[(4-Methylpentan-2-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-Methylpentan-2-yl)oxy]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Research into potential pharmaceutical applications, such as drug development, may utilize this compound as a starting material or intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methylpentan-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with enzymes or receptors, influencing their activity. The ether linkage and the 4-methylpentan-2-yl group may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 3-[(4-Methylpentan-2-yl)oxy]propanoic acid include:
3-(1,3-dimethylbutoxy)acetic acid: Similar structure but with an acetic acid group instead of propanoic acid.
3-(1,3-dimethylbutoxy)butanoic acid: Similar structure but with a butanoic acid group.
3-(1,3-dimethylbutoxy)pentanoic acid: Similar structure but with a pentanoic acid group.
The uniqueness of this compound lies in its specific combination of the propanoic acid group and the 4-methylpentan-2-yl ether linkage, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-(4-methylpentan-2-yloxy)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(2)6-8(3)12-5-4-9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZLUSUYTUQNNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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